molecular formula C8H10ClNO3 B2636447 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride CAS No. 2247101-94-4

3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride

Cat. No.: B2636447
CAS No.: 2247101-94-4
M. Wt: 203.62
InChI Key: CAILYHOISOLBAJ-UHFFFAOYSA-N
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Description

3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride is a chemical compound that features a pyridine ring with a ketone group at the 6-position and a propanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. The hydrochloride salt is then formed by treating the free acid with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Pyridyl)propanoic acid
  • 3-(4-Pyridyl)propanoic acid
  • 3-(5-Pyridyl)propanoic acid

Uniqueness

3-(6-Oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride is unique due to the presence of the ketone group at the 6-position of the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(6-oxo-1H-pyridin-2-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c10-7-3-1-2-6(9-7)4-5-8(11)12;/h1-3H,4-5H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAILYHOISOLBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)CCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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